(R)-1-(4-Bromo-3-chlorophenyl)ethan-1-amine
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Overview
Description
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine: is a chiral amine compound characterized by the presence of bromine and chlorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate brominated and chlorinated benzene derivative.
Chiral Amine Formation: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Final Product: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could have therapeutic implications.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry:
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
- (1R)-1-(4-fluorophenyl)ethan-1-amine
- (1R)-1-(4-chlorophenyl)ethan-1-amine
- (1R)-1-(4-iodophenyl)ethan-1-amine
Comparison:
- Uniqueness: The presence of both bromine and chlorine substituents on the phenyl ring makes (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine unique compared to its analogs. This dual substitution can influence its chemical reactivity and biological activity.
- Chemical Properties: The different halogen substituents (bromine, chlorine, fluorine, iodine) can significantly affect the compound’s electronic properties, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C8H9BrClN |
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Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
VYWSQZUPZFAQCQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Br)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)N |
Origin of Product |
United States |
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